molecular formula C15H11Cl2N3O B610308 PSB-1491 CAS No. 1619884-67-1

PSB-1491

Cat. No.: B610308
CAS No.: 1619884-67-1
M. Wt: 320.17
InChI Key: OIDIFCINLNNUKU-UHFFFAOYSA-N
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Description

PSB-1491 is a selective and competitive inhibitor of monoamine oxidase B, with an IC50 value of 0.386 nanomolar. It demonstrates over 25,000-fold selectivity compared to monoamine oxidase A . This compound is primarily used in scientific research and is not intended for human consumption .

Preparation Methods

The synthetic route for PSB-1491 involves the preparation of the mother liquor by dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . The industrial production methods for this compound are not widely documented, but it is typically synthesized in research laboratories under controlled conditions.

Chemical Reactions Analysis

PSB-1491 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PSB-1491 has a wide range of scientific research applications, including:

    Chemistry: It is used as a selective inhibitor in studies involving monoamine oxidase B.

    Biology: It is used to study the role of monoamine oxidase B in various biological processes.

    Medicine: It is used in research related to neurodegenerative diseases, such as Parkinson’s disease, where monoamine oxidase B plays a significant role.

    Industry: It is used in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

PSB-1491 exerts its effects by selectively inhibiting monoamine oxidase B. This enzyme is responsible for the breakdown of monoamines, such as dopamine. By inhibiting monoamine oxidase B, this compound increases the levels of dopamine and other monoamines in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .

Comparison with Similar Compounds

PSB-1491 is unique due to its high selectivity and potency as a monoamine oxidase B inhibitor. Similar compounds include:

These compounds share similar inhibitory properties but differ in their selectivity and potency.

Properties

CAS No.

1619884-67-1

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.17

IUPAC Name

N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide

InChI

InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21)

InChI Key

OIDIFCINLNNUKU-UHFFFAOYSA-N

SMILES

O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PSB-1491;  PSB 1491;  PSB1491; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does PSB-1491 interact with MAO-B and what are the downstream effects of this interaction?

A1: this compound (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide) acts as a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B) []. While the paper does not delve into specific downstream effects, inhibiting MAO-B leads to increased levels of monoamine neurotransmitters, particularly dopamine, in the brain. This mechanism is relevant to the potential therapeutic application of MAO-B inhibitors in neurological disorders like Parkinson's disease.

Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications to its structure affect its potency and selectivity for MAO-B?

A2: The research highlights the importance of the indazole or indole core and the carboxamide linker for this compound's potency and selectivity towards MAO-B []. Replacing the carboxamide with a methanimine spacer, as in (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58), maintained high potency and selectivity, suggesting this structural motif is also tolerated []. The study also demonstrates the influence of substituents on the phenyl ring. For instance, the 3,4-dichlorophenyl group in this compound contributes to its subnanomolar potency, while the 3,4-difluorophenyl analog (PSB-1434) exhibits slightly lower potency but improved physicochemical properties []. Computational docking studies provided insights into how these structural variations influence interactions within the MAO-B binding site [].

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